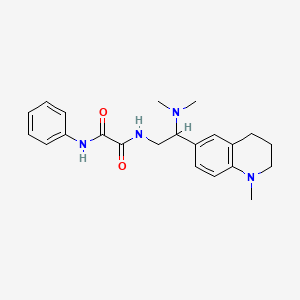

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide

Description

This compound features a central oxalamide (N1-N2) linker connecting two distinct moieties:

- N1-side: A 2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl group.

- N2-side: A phenyl group, contributing aromaticity and hydrophobic interactions.

Its molecular formula is C24H29N5O2, with a molecular weight of 427.53 g/mol (inferred from analogs in –14).

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-25(2)20(17-11-12-19-16(14-17)8-7-13-26(19)3)15-23-21(27)22(28)24-18-9-5-4-6-10-18/h4-6,9-12,14,20H,7-8,13,15H2,1-3H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWUYKZQXGHCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex molecular structure, which includes a dimethylamino group and a tetrahydroquinoline moiety. The molecular formula is with a molecular weight of 475.54 g/mol. Its structural features contribute to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H29N7O3 |

| Molecular Weight | 475.54 g/mol |

| CAS Number | 1421372-67-9 |

| Log P (octanol/water) | 0.72 |

Research indicates that this compound may exhibit various biological activities through several mechanisms:

- Receptor Interaction : The compound has been shown to interact with serotonin receptors, particularly the 5-HT1D receptor, which is significant in the treatment of migraines and other neurological conditions .

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs .

- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial activity against certain bacterial strains .

Pharmacological Effects

The pharmacological effects of this compound have been evaluated in various studies:

- Antimigraine Activity : Similar compounds have demonstrated efficacy in migraine treatment by modulating serotonin pathways. This compound may share these properties due to its structural analogies .

- CNS Penetration : The compound's structure suggests a potential for central nervous system penetration, which is crucial for therapeutic efficacy in neurological disorders .

Study 1: Efficacy in Migraine Models

A study conducted on animal models demonstrated that compounds similar to this compound significantly reduced the frequency and intensity of induced migraines. The study highlighted the importance of the dimethylamino group in enhancing receptor affinity .

Study 2: Antimicrobial Testing

In vitro testing against common pathogens revealed that this compound exhibited moderate antibacterial activity. The results indicated a potential use in developing new antibiotics targeting resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinoline Core

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

- Key Difference : The N2-phenyl group is replaced with a 2,5-dimethoxyphenyl group.

- Impact : Methoxy groups increase electron density, enhancing π-π stacking and hydrogen bonding. This modification may improve CNS penetration or receptor affinity compared to the parent compound .

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

- Key Difference: The methyl group on tetrahydroquinoline is replaced with ethyl, and the N2 group is an isoxazole ring.

- The isoxazole moiety introduces heterocyclic polarity, which could modulate solubility and target selectivity .

Modifications to the Aromatic System

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

- Key Difference: The tetrahydroquinoline is replaced with a 1-methylindole, and the N2-phenyl group has a methylthio substituent.

- Impact : Indole’s planar structure may enhance binding to serotonin receptors, while the methylthio group introduces sulfur-based interactions (e.g., van der Waals forces). Molecular weight increases to 410.5 g/mol .

Heterocyclic and Linker Variations

(E/Z)-N-(3-CYANO-4-(3-ETHYNYLPHENYLAMINO)-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-6-YL)-4-(DIMETHYLAMINO)-BUT-2-ENAMIDE

- Key Difference: Replaces oxalamide with a but-2-enamide linker and adds cyano, ethynyl, and tetrahydrofuran-oxy groups.

- Impact: The extended conjugated system (but-2-enamide) and polar substituents (cyano, ethynyl) increase molecular weight (482 g/mol) and may enhance kinase inhibition or DNA intercalation .

Physicochemical and Functional Group Comparisons

Research Findings and Implications

- Tetrahydroquinoline vs.

- Dimethylamino Positioning: The 2-(dimethylamino)ethyl group in the target compound likely enhances solubility and mimics natural polyamines, aiding in cellular uptake .

- N2-Substituent Effects : Phenyl groups (target compound) offer simplicity and hydrophobicity, while dimethoxyphenyl () or methylthiophenyl () groups add functional diversity for target-specific interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.